molecular formula C17H18ClN3O2 B11108007 Acethydrazide, 2-(2-tolylamino)-N2-(5-chloro-2-methoxybenzylideno)-

Acethydrazide, 2-(2-tolylamino)-N2-(5-chloro-2-methoxybenzylideno)-

Cat. No.: B11108007
M. Wt: 331.8 g/mol
InChI Key: ZXGCJWXMAZPILA-KEBDBYFISA-N
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Description

Acethydrazide, 2-(2-tolylamino)-N2-(5-chloro-2-methoxybenzylideno)- is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a hydrazide group, a tolylamino group, and a benzylidene group with chlorine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acethydrazide, 2-(2-tolylamino)-N2-(5-chloro-2-methoxybenzylideno)- typically involves the condensation of 2-tolylamine with 5-chloro-2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored and controlled to ensure consistency and quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common to verify the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

Acethydrazide, 2-(2-tolylamino)-N2-(5-chloro-2-methoxybenzylideno)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Acethydrazide, 2-(2-tolylamino)-N2-(5-chloro-2-methoxybenzylideno)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acethydrazide, 2-(2-tolylamino)-N2-(5-chloro-2-methoxybenzylideno)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid hydrazide
  • Acetylhydrazine
  • N′-methyl acethydrazide

Uniqueness

Compared to similar compounds, Acethydrazide, 2-(2-tolylamino)-N2-(5-chloro-2-methoxybenzylideno)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tolylamino and benzylidene groups with chlorine and methoxy substituents sets it apart from other hydrazide derivatives.

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C17H18ClN3O2/c1-12-5-3-4-6-15(12)19-11-17(22)21-20-10-13-9-14(18)7-8-16(13)23-2/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

ZXGCJWXMAZPILA-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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